Cas no 19573-82-1 (2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-)

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-, is a heterocyclic organic compound featuring a pyrimidinone core substituted with chlorine and methyl groups at the 5, 4, and 6 positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl substituents enhance its utility in nucleophilic substitution and cross-coupling reactions, facilitating the construction of complex molecules. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s well-defined molecular framework also supports its use in the development of biologically active agents, particularly in medicinal chemistry for targeted drug design.
2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- structure
19573-82-1 structure
商品名:2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-
CAS番号:19573-82-1
MF:C6H7N2OCl
メガワット:158.58558
MDL:MFCD12131131
CID:1387807
PubChem ID:20494280

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-
    • SB55658
    • AKOS015848825
    • HQNDPBJMXXODGK-UHFFFAOYSA-N
    • AKOS017518458
    • SCHEMBL11167144
    • SCHEMBL1586270
    • 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
    • 2-hydroxy-5-chloro-4,6-dimethyl pyrimidine
    • 5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
    • DA-43370
    • AS-5574
    • CS-0045579
    • 5-chloro-4,6-dimethyl-1H-pyrimidin-2-one
    • MFCD12131131
    • 4,6-Dimethyl-5-chloropyrimid-2-one
    • 5-chloro-4,6-dimethylpyrimidin-2-ol
    • 19573-82-1
    • MDL: MFCD12131131
    • インチ: InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
    • InChIKey: HQNDPBJMXXODGK-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=NC(=N1)O)C)Cl

計算された属性

  • せいみつぶんしりょう: 158.02481
  • どういたいしつりょう: 158.0246905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • PSA: 41.46

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB302247-1 g
5-Chloro-4,6-dimethyl-pyrimidin-2-ol; 95%
19573-82-1
1g
€311.30 2023-04-26
Apollo Scientific
OR346182-5g
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
19573-82-1
5g
£735.00 2025-02-20
Apollo Scientific
OR346182-1g
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
19573-82-1
1g
£219.00 2025-02-20
abcr
AB302247-500 mg
5-Chloro-4,6-dimethyl-pyrimidin-2-ol; 95%
19573-82-1
500mg
€221.60 2023-04-26
Chemenu
CM337461-1g
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
19573-82-1 95%+
1g
$938 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116219-1g
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
19573-82-1 97%
1g
¥2332 2023-04-15
Fluorochem
075383-500mg
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
19573-82-1 95%
500mg
£120.00 2022-03-01
Ambeed
A565244-5g
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
19573-82-1 97%
5g
$719.0 2024-04-22
A2B Chem LLC
AX40650-1g
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
19573-82-1 95%+
1g
$392.00 2024-04-20
A2B Chem LLC
AX40650-500mg
5-Chloro-4,6-dimethylpyrimidin-2(1H)-one
19573-82-1 95%+
500mg
$296.00 2024-04-20

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- 関連文献

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-に関する追加情報

Professional Introduction to 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- (CAS No. 19573-82-1)

2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- (CAS No. 19573-82-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidinone class, which is a crucial scaffold in the design of various therapeutic agents. The presence of chlorine and methyl substituents at specific positions enhances its pharmacological profile, making it a valuable intermediate in the synthesis of novel bioactive molecules.

The structural features of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- contribute to its unique chemical and biological properties. The pyrimidinone core is a well-known pharmacophore found in numerous drugs, including antiviral, anticancer, and antimicrobial agents. The chlorine atom at the 5-position introduces electrophilic character, facilitating further functionalization, while the methyl groups at the 4- and 6-positions provide steric and electronic modulation. This combination allows for fine-tuning of the compound's interactions with biological targets.

In recent years, there has been a surge in research focused on developing new derivatives of pyrimidinone-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that modifications in this scaffold can lead to compounds with enhanced efficacy and reduced toxicity. For instance, derivatives with similar structural motifs have been explored for their potential in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases.

One of the most compelling aspects of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel scaffolds that mimic natural products or known drug structures. This approach has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation. The compound's ability to serve as a versatile building block underscores its importance in drug discovery pipelines.

The pharmacological potential of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- has been further explored through computational studies and experimental assays. Molecular docking simulations have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that it may possess inhibitory activity against key therapeutic targets. Additionally, in vitro studies have shown that derivatives of this compound exhibit promising antiproliferative effects on certain cancer cell lines.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-. These improvements have not only reduced production costs but also allowed for greater access to this valuable intermediate for research purposes. The development of novel synthetic routes has also opened up new possibilities for modifying the compound's structure to optimize its biological activity.

The biological activity of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- has been investigated across multiple disease models. In particular, its potential role in modulating inflammatory responses has been highlighted in several studies. By targeting key inflammatory pathways, this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its interaction with DNA repair enzymes suggests that it could be developed into a chemopreventive agent against certain types of cancer.

Another area of interest is the compound's antimicrobial properties. Research indicates that modifications of the pyrimidinone scaffold can lead to compounds with potent activity against resistant bacterial strains. This is particularly relevant in light of the growing crisis posed by antibiotic resistance worldwide. By developing new classes of antimicrobial agents based on structures like 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-, scientists hope to address this critical challenge.

The synthetic utility of 2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl- extends beyond pharmaceutical applications. It has been utilized as a starting material for synthesizing complex organic molecules used in materials science and agrochemicals. The ability to functionalize this scaffold at multiple sites allows for the creation of diverse molecular architectures with tailored properties.

In conclusion,2(1H)-Pyrimidinone, 5-chloro-4,6-dimethyl-(CAS No. 19573-82-1) represents a significant advancement in medicinal chemistry due to its versatile structural framework and broad range of potential applications. Its role as an intermediate in drug discovery pipelines underscores its importance in developing novel therapeutic agents for various diseases. As research continues to uncover new biological activities and synthetic possibilities,this compound is poised to play a pivotal role in future medical breakthroughs.

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